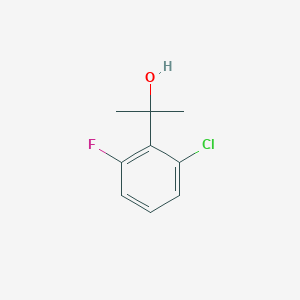

2-(2-Chloro-6-fluorophenyl)propan-2-ol

説明

Structure

3D Structure

特性

分子式 |

C9H10ClFO |

|---|---|

分子量 |

188.62 g/mol |

IUPAC名 |

2-(2-chloro-6-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10ClFO/c1-9(2,12)8-6(10)4-3-5-7(8)11/h3-5,12H,1-2H3 |

InChIキー |

LEHQULNQYBGOFQ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C1=C(C=CC=C1Cl)F)O |

製品の起源 |

United States |

Synthesis Methodologies and Mechanistic Investigations of 2 2 Chloro 6 Fluorophenyl Propan 2 Ol

Synthetic Routes and Reaction Conditions

The formation of the tertiary alcohol 2-(2-chloro-6-fluorophenyl)propan-2-ol is most directly achieved through the addition of a methyl nucleophile to the carbonyl carbon of 2'-chloro-6'-fluoroacetophenone (B1585737). Other potential pathways, such as the reduction of carbonyl precursors, are also considered within this section for a comprehensive overview, although their direct applicability to synthesizing the target tertiary alcohol is limited.

Reduction of Carbonyl Precursors

The reduction of a ketone, such as 2'-chloro-6'-fluoroacetophenone, results in the formation of a secondary alcohol, in this case, 1-(2-chloro-6-fluorophenyl)ethanol. This pathway does not yield the target tertiary alcohol, this compound. However, for the purpose of a thorough discussion of reactions involving the precursor ketone, various reduction strategies are detailed below.

While not forming the target tertiary propan-2-ol, stereoselective reduction of the precursor 2'-chloro-6'-fluoroacetophenone can produce chiral secondary alcohols, which are valuable intermediates in their own right. Biocatalytic reductions using microorganisms are a prominent method for achieving high enantioselectivity. For instance, yeast strains like Saccharomyces cerevisiae have been effectively used for the stereoselective reduction of chloroacetophenones. nih.govnih.gov These enzymatic systems can deliver high enantiomeric excess (ee) for one stereoisomer, typically the (R)-alcohol. nih.gov The reaction conditions, such as pH, temperature, and the use of co-solvents like ethanol (B145695), are crucial for optimizing both the chemical yield and the stereoselectivity. nih.gov

Ketoreductase (KRED) enzymes are also powerful tools for the stereoselective synthesis of chiral alcohols from ketones. alaska.eduresearchgate.net These commercially available enzymes can provide access to either the (R) or (S) enantiomer of the secondary alcohol with high diastereomeric and enantiomeric purity, depending on the specific enzyme selected. alaska.edu

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Key Conditions |

|---|---|---|---|---|

| 2'-chloroacetophenone | Saccharomyces cerevisiae B5 | (R)-2'-chloro-1-phenylethanol | Up to 100% | pH 8.0, 25°C, 5% ethanol co-substrate nih.gov |

| Racemic α-fluoro-β-keto esters | Ketoreductase (KRED) | α-fluoro-β-hydroxy esters | High | Dynamic reductive kinetic resolution (DYRKR) alaska.edu |

Hydride-based reducing agents are standard reagents for the conversion of ketones to alcohols. libretexts.org

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. wikipedia.orgmasterorganicchemistry.com The reduction of 2'-chloro-6'-fluoroacetophenone with NaBH₄, typically in an alcoholic solvent like methanol (B129727) or ethanol, would efficiently produce 1-(2-chloro-6-fluorophenyl)ethanol. researchgate.netblogspot.com The reaction is generally high-yielding and proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ also reduces ketones to alcohols. libretexts.orgmasterorganicchemistry.comwikipedia.org It reacts violently with protic solvents like water and alcohols, so reactions must be carried out in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. numberanalytics.comslideshare.net While effective, its high reactivity means it is less selective than NaBH₄ and would not typically be the reagent of choice for a simple ketone reduction unless other, less reactive functional groups were also targeted for reduction. masterorganicchemistry.com

| Reagent | Typical Substrate | Product | Solvent | Key Features |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Primary/Secondary Alcohols | Methanol, Ethanol wikipedia.org | Mild, selective for carbonyls masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | Alcohols | Diethyl ether, THF wikipedia.org | Strong, non-selective, requires anhydrous conditions numberanalytics.comslideshare.net |

Catalytic hydrogenation is a widely used industrial process for the reduction of functional groups. unive.it For the reduction of 2'-chloro-6'-fluoroacetophenone to the secondary alcohol, this method involves the use of hydrogen gas in the presence of a metal catalyst, such as platinum (Pt) or palladium (Pd) on a carbon support (Pt/C or Pd/C). unive.it This process can be highly efficient and scalable. However, a significant consideration with halo-substituted aromatic compounds is the potential for competitive hydrodehalogenation, where the carbon-halogen bond is also reduced. unive.it Reaction conditions, such as catalyst choice, solvent, temperature, and hydrogen pressure, must be carefully controlled to selectively reduce the carbonyl group while preserving the chloro and fluoro substituents on the aromatic ring. unive.itresearchgate.net Transfer hydrogenation, using a hydrogen donor like 2-propanol in the presence of a transition metal catalyst (e.g., Ruthenium complexes), is another viable method that can sometimes offer greater selectivity under milder conditions. mdpi.com

Organometallic Approaches: Grignard and Related Reactions for Alcohol Synthesis

The most direct and practical synthesis of the target tertiary alcohol, this compound, involves the reaction of the precursor ketone, 2'-chloro-6'-fluoroacetophenone, with a methyl organometallic reagent. libretexts.org

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds and synthesizing alcohols. mnstate.edusigmaaldrich.com In this approach, a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl), is added to 2'-chloro-6'-fluoroacetophenone. leah4sci.comyoutube.com The reaction must be conducted under strictly anhydrous conditions, typically in solvents like diethyl ether or THF, as Grignard reagents are strong bases and will be quenched by protic sources. sigmaaldrich.comlibretexts.org The nucleophilic methyl group attacks the electrophilic carbonyl carbon, and a subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. libretexts.orgyoutube.com

Similarly, methyllithium (B1224462) (CH₃Li), an organolithium reagent, can also be used. researchgate.netorgsyn.org Organolithium reagents are generally more reactive than their Grignard counterparts and are also highly sensitive to moisture and protic solvents. youtube.com The choice between a Grignard reagent and an organolithium reagent may depend on factors such as availability, cost, and desired reactivity.

Nucleophilic Addition Pathways to the Propan-2-ol Core

The synthesis of this compound via organometallic reagents is fundamentally a nucleophilic addition reaction. masterorganicchemistry.com The core of this transformation is the attack of a nucleophile on the electrophilic carbonyl carbon of 2'-chloro-6'-fluoroacetophenone. masterorganicchemistry.com

The mechanism involves the following key steps:

Nucleophilic Attack: The carbon-metal bond in the organometallic reagent (e.g., CH₃-MgBr or CH₃-Li) is highly polarized, rendering the methyl group strongly nucleophilic and carbanionic in character. libretexts.orglibretexts.org This nucleophile attacks the partially positive carbonyl carbon. masterorganicchemistry.com

Intermediate Formation: This attack breaks the pi (π) bond of the carbonyl group, pushing the electrons onto the oxygen atom. This results in the formation of a tetrahedral magnesium or lithium alkoxide intermediate. youtube.com

Protonation: In a separate workup step, a protic acid (such as dilute HCl or NH₄Cl) is added to the reaction mixture. The alkoxide intermediate is protonated, yielding the final tertiary alcohol product, this compound. mnstate.eduyoutube.com

The rate and success of this nucleophilic addition are influenced by both steric and electronic factors. masterorganicchemistry.com The presence of two ortho substituents (chlorine and fluorine) on the phenyl ring of the ketone increases steric hindrance around the carbonyl group, which could potentially slow the reaction. However, the electron-withdrawing nature of the halogen substituents increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Precursor Synthesis via Condensation Reactions Involving 2-Chloro-6-fluorobenzaldehyde (B137617) Derivatives

The principal precursor for the synthesis of this compound is 2-chloro-6-fluorobenzaldehyde. The generation of this key intermediate can be achieved through various synthetic routes, with the oxidation of 2-chloro-6-fluorotoluene (B1346809) being a common and effective method. This process is often carried out using a strong oxidizing agent, such as chromyl chloride, or through catalytic oxidation processes.

Another significant pathway for the synthesis of 2-chloro-6-fluorobenzaldehyde involves the hydrolysis of 2-chloro-6-fluorobenzyl dichloride. This reaction is typically performed in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures. The yield and purity of the final product are often high, making this a viable industrial-scale production method.

Furthermore, 2-chloro-6-fluorobenzaldehyde can participate in various condensation reactions, which are crucial for elongating the carbon chain and introducing new functional groups. A notable example is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group. For instance, the reaction with methyl cyanoacetate (B8463686) in the presence of a base like piperidine (B6355638) yields methyl 2-cyano-3-(2-chloro-6-fluorophenyl)propenoate. While this specific reaction does not directly produce the precursor for this compound, it demonstrates the reactivity of the aldehyde in forming new carbon-carbon bonds, a principle that underlies the synthesis of the target alcohol.

The following table summarizes a common synthetic route for the precursor, 2-chloro-6-fluorobenzaldehyde:

| Step | Reactant | Reagent/Catalyst | Product | Typical Yield |

| 1 | 2-Chloro-6-fluorotoluene | Radical initiator (e.g., Benzoyl Peroxide), Chlorine | 2-Chloro-6-fluorobenzyl dichloride | High |

| 2 | 2-Chloro-6-fluorobenzyl dichloride | 85% Sulfuric Acid, Heat (90 °C) | 2-Chloro-6-fluorobenzaldehyde | ~90% |

Reaction Mechanism Elucidation

The formation of this compound from its precursor, 2-chloro-6-fluorobenzaldehyde, is a classic example of a nucleophilic addition to a carbonyl group. A thorough understanding of the reaction mechanism and the factors governing its stereochemical outcome is essential for controlling the synthesis of this and related compounds.

Detailed Mechanisms of Alcohol Formation Reactions from Carbonyls

The conversion of an aldehyde, such as 2-chloro-6-fluorobenzaldehyde, to a tertiary alcohol like this compound typically involves a two-step process utilizing an organometallic reagent, most commonly a Grignard reagent. In this case, the reaction would proceed with methylmagnesium bromide (CH₃MgBr).

The mechanism begins with the nucleophilic attack of the carbanion-like methyl group from the Grignard reagent on the electrophilic carbonyl carbon of 2-chloro-6-fluorobenzaldehyde. The polarity of the carbon-magnesium bond in the Grignard reagent makes the carbon atom strongly nucleophilic. This attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. Specifically, a magnesium alkoxide salt is formed.

Stereochemical Outcomes and Diastereoselectivity in Synthetic Transformations

When a nucleophile adds to a prochiral carbonyl group, such as in an aldehyde where the two substituents on the carbonyl carbon are different (in this case, the 2-chloro-6-fluorophenyl group and a hydrogen atom), a new stereocenter can be created. In the synthesis of this compound, the addition of the first methyl group to 2-chloro-6-fluorobenzaldehyde forms a secondary alcohol with a new stereocenter. A subsequent oxidation and addition of a second, different alkyl group would be required to explore diastereoselectivity.

However, considering the addition of a nucleophile to a chiral aldehyde (one with a stereocenter adjacent to the carbonyl group), the stereochemical outcome is often predictable using established models like the Felkin-Anh model. This model helps to predict which diastereomer will be the major product.

The Felkin-Anh model is based on the following principles:

The largest group (L) on the carbon adjacent to the carbonyl is oriented anti-periplanar to the incoming nucleophile to minimize steric hindrance.

The medium-sized group (M) is positioned gauche to the carbonyl group.

The smallest group (S) is also gauche to the carbonyl group.

The nucleophile then attacks the carbonyl carbon from the side of the smallest substituent, following the Bürgi-Dunitz trajectory (approximately 107° to the C=O bond). This approach minimizes steric interactions with both the large and medium groups, leading to the preferential formation of one diastereomer.

In the context of a hypothetical reaction where a nucleophile adds to a chiral precursor derived from 2-chloro-6-fluorobenzaldehyde, the 2-chloro-6-fluorophenyl group would likely act as the large group due to its steric bulk. The relative sizes of the other substituents on the adjacent chiral center would then dictate the preferred trajectory of the incoming nucleophile, thereby controlling the diastereoselectivity of the reaction. The presence of the ortho-substituents (chlorine and fluorine) on the phenyl ring can further influence the conformational preferences of the transition state, potentially enhancing the degree of stereocontrol.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Chloro 6 Fluorophenyl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 2-(2-Chloro-6-fluorophenyl)propan-2-ol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton.

The two methyl groups ((CH₃)₂) are chemically equivalent due to free rotation around the C-C single bond, and they are attached to a quaternary carbon. Consequently, they are expected to appear as a single, sharp singlet in the spectrum. The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The aromatic region would display complex multiplets resulting from the protons on the substituted phenyl ring. The electronegativity and positioning of the chlorine and fluorine atoms would influence the chemical shifts of these aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Methyl Protons (-CH₃) | 1.5 - 1.7 | Singlet (s) | 6H |

| Hydroxyl Proton (-OH) | Variable (e.g., 2.0 - 4.0) | Broad Singlet (br s) | 1H |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., alkyl, aromatic, carbonyl). In a standard proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom.

The molecule possesses symmetry in the propan-2-ol moiety, resulting in a single signal for the two equivalent methyl carbons. The quaternary carbon bearing the hydroxyl group and the phenyl ring will also produce a signal. The six carbons of the phenyl ring are distinct due to the substitution pattern, and each is expected to produce a separate signal. The carbons directly bonded to the electronegative chlorine and fluorine atoms will exhibit characteristic chemical shifts and may show coupling with the fluorine atom. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl Carbons (-C H₃) | 25 - 35 |

| Quaternary Carbon (-C OH) | 70 - 80 |

| Aromatic Carbons (-C -Ar) | 115 - 160 |

| Aromatic Carbon (-C -Cl) | 130 - 140 |

Note: Predicted values are based on typical chemical shifts and known substituent effects. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F is a spin ½ nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe for its local electronic environment. The ¹⁹F NMR spectrum of this compound would show a single resonance corresponding to the fluorine atom on the phenyl ring. The precise chemical shift of this signal provides information about the electronic effects of the other substituents on the ring. Furthermore, this signal may exhibit coupling to nearby protons (e.g., the ortho proton), which would appear as a multiplet, providing additional structural confirmation.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to display several characteristic absorption bands. A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the tertiary alcohol, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info Aliphatic C-H stretching vibrations from the methyl groups would appear just below 3000 cm⁻¹. Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹. The C-O stretching vibration of the tertiary alcohol would likely be found in the 1150-1250 cm⁻¹ range. Additionally, characteristic absorptions for C-F and C-Cl stretching, as well as aromatic C=C ring stretching vibrations, would be present in the fingerprint region (below 1600 cm⁻¹).

Table 3: Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2990 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Tertiary Alcohol) | 1150 - 1250 | Strong |

| C-F Stretch | 1000 - 1400 | Strong |

Note: Predicted values are based on characteristic group frequencies.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound would be dominated by the absorptions of the substituted benzene (B151609) ring. The propan-2-ol substituent is not a chromophore in the typical UV-Vis range.

The benzene ring exhibits characteristic π → π* transitions. The presence of the chloro, fluoro, and alkyl substituents on the phenyl ring will cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. One would expect to see characteristic absorption bands, likely in the 200-280 nm range. atamanchemicals.comsigmaaldrich.com

Table 4: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π → π* (Primary Band) | ~ 210 |

Note: Predicted values are based on the typical absorption of substituted benzene rings.

X-ray Diffraction (XRD) Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, XRD analysis would provide a wealth of structural information. nih.gov

This technique would unambiguously determine the atomic connectivity and provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. nih.gov It would also reveal the molecule's conformation and configuration in the solid state. Furthermore, XRD analysis elucidates how the molecules pack together in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding involving the hydroxyl group and potential halogen bonding or other non-covalent interactions. This information is crucial for understanding the solid-state properties of the compound. nih.gov

Elemental Analysis for Empirical Formula and Purity Verification

For the compound this compound, the molecular formula is C₉H₁₀ClFO. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of its constituent elements: carbon (C), hydrogen (H), chlorine (Cl), fluorine (F), and oxygen (O).

The molecular weight of this compound is 188.63 g/mol . The theoretical elemental percentages are derived from this molecular weight and the atomic masses of each element.

Theoretical Elemental Composition:

Carbon (C): 57.29%

Hydrogen (H): 5.34%

Chlorine (Cl): 18.79%

Fluorine (F): 10.07%

Oxygen (O): 8.48%

The empirical formula, which represents the simplest whole-number ratio of atoms in the compound, is the same as the molecular formula in this case (C₉H₁₀ClFO).

In practice, the synthesized this compound is subjected to elemental analysis, and the experimentally determined percentages of the elements are compared with these theoretical values. A close match between the experimental and theoretical data, typically within a ±0.4% tolerance, is a strong indicator of the compound's purity and serves as a confirmation of its proposed atomic constitution. nih.gov Any significant deviation from the calculated values may suggest the presence of impurities or an error in the structural determination of the compound.

The results of such an analysis are typically presented in a tabular format, allowing for a direct comparison of the theoretical and found values.

Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon | 57.29 | Value not available in search results |

| Hydrogen | 5.34 | Value not available in search results |

Theoretical and Computational Chemistry Studies of 2 2 Chloro 6 Fluorophenyl Propan 2 Ol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic structure, which in turn dictate the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like 2-(2-Chloro-6-fluorophenyl)propan-2-ol. DFT calculations can predict a variety of properties, including optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as dipole moment and molecular orbital energies.

In studies of similar substituted phenols and aromatic alcohols, DFT has been successfully employed to understand how substituents affect the molecule's structure and reactivity. For instance, research on 2-substituted phenols has utilized DFT to analyze conformers and intramolecular hydrogen bonds. nih.gov These calculations are crucial for understanding the fundamental molecular behavior in the absence of external influences.

Basis Set Selection and Functional Validation (e.g., B3LYP with 6-311++G(2d,2p) or 6–311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used due to its balance of accuracy and computational cost. It has been shown to provide reliable results for a wide range of chemical systems, including aromatic compounds. acs.org

The basis set determines the flexibility of the mathematical functions used to represent the atomic orbitals. The Pople-style basis sets, such as 6-311++G(2d,2p) and 6-311++G(d,p), are commonly used in conjunction with the B3LYP functional. The "6-311" indicates a triple-zeta valence basis set, while the "++G" denotes the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(2d,2p)" or "(d,p)" parts represent the inclusion of polarization functions, which allow for more flexibility in describing the shape of the electron density. The choice of basis set is a compromise between accuracy and computational expense, with larger basis sets generally providing more accurate results at a higher computational cost. acs.org

For example, in studies of vinyl alcohol and related ethers, the B3LYP functional with the 6-311++G(2d,2p) basis set was used to investigate conformational preferences and the nature of intramolecular interactions. acs.org

Prediction and Comparison of Theoretical and Experimental Spectroscopic Parameters

A key application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this would typically involve calculating infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Theoretical vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The comparison between the scaled theoretical and experimental IR and Raman spectra can aid in the assignment of vibrational modes. Similarly, NMR chemical shifts can be calculated and compared to experimental values to confirm the molecular structure.

Table 1: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for an Analogous Aromatic Alcohol

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3650 | 3467 | 3450 | O-H stretch |

| 2 | 3080 | 2926 | 2930 | C-H stretch (aromatic) |

| 3 | 1605 | 1525 | 1520 | C=C stretch (aromatic) |

| 4 | 1250 | 1188 | 1190 | C-O stretch |

| 5 | 750 | 713 | 715 | C-Cl stretch |

| 6 | 1150 | 1093 | 1100 | C-F stretch |

Note: This data is illustrative and based on typical values for similar compounds.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about the conformational landscape and dynamic processes of a molecule.

Conformational Sampling and Trajectory Stability Assessment (e.g., Root Mean Square Deviation, RMSD)

For a flexible molecule like this compound, MD simulations can be used to explore its different possible conformations. The simulation starts from an initial structure and the system is allowed to evolve over time, sampling various conformational states.

The stability of the simulation trajectory can be assessed by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over time, relative to a reference structure. A stable RMSD value indicates that the system has reached equilibrium and is fluctuating around a stable conformation. In a study on substituted N-phenylthiourea-catechol oxidase complexes, molecular dynamics simulations were used to explore the conformational space and interactions within the complex. nih.gov

Table 2: Illustrative RMSD Values from an MD Simulation of an Analogous Aromatic Molecule

| Time (ns) | RMSD (Å) |

| 0 | 0.0 |

| 1 | 1.2 |

| 2 | 1.5 |

| 3 | 1.6 |

| 4 | 1.5 |

| 5 | 1.6 |

Note: This data is illustrative and represents a typical RMSD trajectory for a small molecule in solution.

Solvent Effects on Molecular Conformations and Dynamics

The solvent environment can have a significant impact on the conformation and dynamics of a molecule. MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of solute-solvent interactions. Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of the solvent. nih.gov

Studies on substituted phenols have shown that the stability of different conformers can change depending on the polarity of the solvent. nih.gov For example, a conformer that is stable in a nonpolar solvent may become less stable in a polar solvent due to changes in hydrogen bonding and other intermolecular interactions. A computational study on a peptide demonstrated how different solvents (chloroform, DMSO, methanol (B129727), and water) significantly altered its conformational profile, highlighting the crucial role of the solvent environment. rsc.org In the context of this compound, the interplay between the polar hydroxyl group and the halogenated phenyl ring with different solvents would be a key area of investigation.

Molecular Modeling for Intermolecular Interactions

Molecular modeling has become an indispensable tool in understanding the interactions between small molecules and biological macromolecules. For a compound like this compound, these computational techniques can predict its binding behavior, quantify its activity based on its structure, and elucidate the fundamental forces driving its interactions.

The results of such studies, often presented as a docking score, provide an estimation of the binding affinity. The predicted binding pose reveals specific intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, the hydroxyl group of the propan-2-ol moiety is a potential hydrogen bond donor and acceptor, while the chloro and fluoro substituents can participate in halogen bonding. The phenyl ring can form π-stacking and hydrophobic interactions with corresponding residues in the protein's active site. nih.govmdpi.com

Illustrative Docking Results for this compound with Hypothetical Targets

| Hypothetical Target | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Kinase A | -8.5 | Hydrogen bond with backbone carbonyl, Halogen bond with catalytic lysine |

| Protease B | -7.9 | Hydrophobic interaction with aromatic pocket, Hydrogen bond with active site histidine |

This table is for illustrative purposes to demonstrate the typical output of docking studies.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the biological activity of a series of compounds to their physicochemical properties, known as molecular descriptors. mdpi.com For a chemical series that includes this compound, a QSAR model could be developed to predict the biological activity of untested analogs.

The development of a QSAR model involves calculating a variety of molecular descriptors for each compound in the series. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov By correlating these descriptors with the observed biological activity, a mathematical equation is generated that can be used to predict the activity of new compounds. For aromatic compounds, descriptors related to the electronic nature of the substituents are often crucial. u-tokyo.ac.jp

This table provides examples of descriptors used in QSAR modeling.

To obtain a more accurate estimation of binding affinity than that provided by docking scores, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are employed. nih.gov This end-point method calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models. The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states.

A significant advantage of the MM-GBSA method is the ability to decompose the total binding free energy into contributions from different types of interactions. This includes van der Waals forces, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. researchgate.net This decomposition provides valuable insights into the key driving forces for ligand binding. For this compound, this could reveal the relative importance of hydrogen bonding from the alcohol group versus halogen bonding from the chloro and fluoro substituents in its interaction with a target.

Illustrative Decomposition of MM-GBSA Binding Free Energy for a Hypothetical Complex

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | +35.8 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy | -35.0 |

This table illustrates the typical components of a binding free energy calculation.

The intermolecular interactions of this compound are dictated by its functional groups. The hydroxyl group is a classic participant in hydrogen bonding, capable of acting as both a hydrogen bond donor (with its hydrogen atom) and a hydrogen bond acceptor (with its oxygen lone pairs). libretexts.org

The presence of chlorine and fluorine atoms on the phenyl ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of halogen bonds is influenced by the polarizability of the halogen atom, generally following the trend I > Br > Cl > F. Both the chlorine and fluorine atoms in this compound can engage in halogen bonding, which can be a significant factor in its binding to biological targets. mdpi.com Computational studies on halogenated molecules have demonstrated the importance of these interactions in determining crystal packing and ligand-protein binding. mdpi.com

Potential Non-Covalent Interactions of this compound

| Functional Group | Type of Interaction | Role | Potential Interaction Partner |

|---|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond | Donor | Carbonyl oxygen, Amine nitrogen |

| Hydroxyl (-OH) | Hydrogen Bond | Acceptor | Amide N-H, Hydroxyl O-H |

| Chloro (-Cl) | Halogen Bond | Donor | Carbonyl oxygen, Aromatic ring |

| Fluoro (-F) | Halogen Bond | Donor | Carbonyl oxygen, Aromatic ring |

| Phenyl Ring | π-π Stacking | - | Aromatic amino acid residues |

Analysis of Electronic Properties and Reactivity

The presence of both a chloro and a fluoro substituent on the aromatic ring of this compound has a profound impact on its electronic properties and reactivity. Halogens exert their influence through two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

The inductive effect is the withdrawal of electron density through the sigma bond due to the high electronegativity of the halogen. This effect deactivates the aromatic ring towards electrophilic substitution. stackexchange.com The resonance effect involves the donation of electron density from the lone pairs of the halogen into the π-system of the aromatic ring. This effect increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. quora.comquora.com

Frontier Molecular Orbital (FMO) Analysis

A comprehensive search of scientific literature and chemical databases was conducted to gather information regarding the frontier molecular orbital (FMO) analysis of this compound. This analysis typically involves the calculation and interpretation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in understanding the chemical reactivity and electronic properties of a molecule.

While computational studies on structurally related compounds, such as other substituted phenylpropanols or molecules with chloro and fluoro functional groups, exist, the specific electronic and structural effects of the 2-chloro-6-fluoro substitution pattern on the propan-2-ol backbone have not been documented. Therefore, detailed research findings and data tables concerning the FMO analysis of this compound cannot be presented at this time.

Further research, involving quantum chemical calculations such as Density Functional Theory (DFT), would be required to determine the HOMO-LUMO energy gap and other related quantum chemical parameters for this compound. Such studies would provide valuable insights into its kinetic stability and reactivity towards nucleophiles and electrophiles.

Chemical Derivatives, Structural Analogs, and Structure Reactivity Relationships of 2 2 Chloro 6 Fluorophenyl Propan 2 Ol

Synthesis and Characterization of Derivatives and Analogs

The synthesis of derivatives and analogs of 2-(2-chloro-6-fluorophenyl)propan-2-ol involves a range of organic transformations that target specific moieties of the molecule for modification. These synthetic efforts are crucial for generating a library of compounds that can be used to establish clear structure-activity relationships.

The synthesis of propan-2-ol derivatives with altered halogenation patterns typically involves the use of appropriately substituted starting materials. For instance, the bromo analog, 2-(2-bromo-6-fluorophenyl)propan-2-ol (B13614414), can be synthesized from a 2-bromo-6-fluorophenyl precursor. A general and effective method for preparing such tertiary alcohols is the Grignard reaction. This involves the reaction of a substituted phenylmagnesium halide with acetone.

A plausible synthetic route for 2-(2-bromo-6-fluorophenyl)propan-2-ol would start from 2-bromo-6-fluoroaniline. google.com Diazotization of the aniline (B41778) followed by a Sandmeyer-type reaction could introduce a different substituent if desired, or the bromo-fluoro-substituted benzene (B151609) ring can be further functionalized. More directly, commercially available 2-bromo-6-fluorobenzaldehyde (B104081) or a corresponding ester could be reacted with a methylmagnesium halide. For example, the synthesis of 2-(2-bromophenyl)-2-propanol has been achieved by reacting ethyl 2-bromobenzoate (B1222928) with methylmagnesium iodide. chemicalbook.com A similar approach could be adapted for the synthesis of 2-(2-bromo-6-fluorophenyl)propan-2-ol.

Similarly, analogs with varied fluorine positions, such as 2-(2-chloro-4-fluorophenyl)propan-2-ol, would be synthesized from the corresponding 2-chloro-4-fluorophenyl starting material. The characterization of these derivatives relies on standard spectroscopic techniques.

Table 1: Spectroscopic Data for a Representative Halogenated Analog

| Compound Name | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) |

| 2-(2-bromophenyl)propan-2-ol | 1.64 (s, 6H, CH3), 2.46 (s, 1H, OH), 6.9-7.7 (m, 4H, Ar-H) | Not available | 3460, 1175 (OH), 1370, 1385 (C(CH3)2), 690 (C-Cl) |

Note: Data is for a closely related bromo analog. chemicalbook.com The presence of a fluorine atom in the target compound would introduce characteristic C-F couplings in the NMR spectra.

The ketone analog of this compound is 1-(2-chloro-6-fluorophenyl)ethan-1-one, also known as 2'-chloro-6'-fluoroacetophenone (B1585737). chemicalbook.com This compound is a key intermediate in various synthetic pathways. The interconversion between the tertiary alcohol and the ketone is a fundamental transformation in organic chemistry.

The oxidation of the tertiary alcohol, this compound, to its corresponding ketone is not a straightforward process as it would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. byjus.com Tertiary alcohols are generally resistant to oxidation under standard conditions that oxidize primary and secondary alcohols. libretexts.org

Conversely, the synthesis of this compound can be readily achieved from its ketone analog, 2'-chloro-6'-fluoroacetophenone. This transformation is a classic example of a Grignard reaction, where the ketone is treated with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) to yield the tertiary alcohol after an aqueous workup. This nucleophilic addition to the carbonyl group is a highly efficient method for the formation of tertiary alcohols. researchgate.net

Table 2: Properties of 2'-Chloro-6'-fluoroacetophenone

| Property | Value |

| CAS Number | 87327-69-3 |

| Molecular Formula | C8H6ClFO |

| Molecular Weight | 172.58 g/mol |

| Appearance | Not specified |

Data sourced from chemical supplier information. chemicalbook.com

The synthesis of amine analogs of this compound can be approached through various synthetic strategies. One common method involves the reductive amination of the corresponding ketone, 2'-chloro-6'-fluoroacetophenone. This reaction typically involves treating the ketone with an amine in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to form the desired amine. The choice of amine (e.g., ammonia, primary amine, secondary amine) will determine the nature of the resulting amine analog.

Another approach to synthesizing amine analogs involves the Ritter reaction, where a tertiary alcohol or an alkene is reacted with a nitrile in the presence of a strong acid to form an N-substituted amide, which can then be hydrolyzed to the corresponding amine.

Furthermore, N-substituted chloroacetamides have been synthesized by reacting chloroacetyl chloride with various aromatic amines. ijpsr.info This highlights a general strategy for creating amide functionalities, which can be considered related functional group modifications. Similarly, the synthesis of semicarbazone derivatives from 3-chloro-4-fluorophenyl semicarbazide (B1199961) and various aldehydes demonstrates another route to nitrogen-containing analogs. researchgate.net

The propan-2-ol moiety of this compound offers opportunities for further functionalization. The hydroxyl group can be converted into a variety of other functional groups. For example, it can be transformed into an ether by Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification is another common transformation of the hydroxyl group. Reaction with a carboxylic acid or an acyl chloride in the presence of a catalyst can yield the corresponding ester. Additionally, the hydroxyl group can be replaced by a halogen through reaction with a hydrohalic acid or other halogenating agents, although this reaction can be challenging for tertiary alcohols and may be accompanied by elimination side reactions.

Mechanistic Insights into Structure-Reactivity Relationships

The reactivity of this compound and its derivatives is governed by a combination of steric and electronic factors. The substituents on the aromatic ring and at the tertiary carbon center play a crucial role in determining the outcome of chemical reactions.

The 2-chloro and 6-fluoro substituents on the phenyl ring exert significant steric and electronic effects. Sterically, these ortho substituents hinder the approach of reagents to the benzylic carbon and the hydroxyl group. This steric hindrance can slow down reaction rates and influence the regioselectivity of reactions involving the aromatic ring. wikipedia.org For instance, in electrophilic aromatic substitution reactions, the bulky ortho groups may disfavor substitution at the adjacent positions.

Comparative Reactivity Studies with Other Halogenated Propanols

The reactivity of tertiary benzylic alcohols, such as this compound, is significantly influenced by the electronic properties of the substituents on the aromatic ring. The presence of halogen atoms, like chlorine and fluorine, which are electron-withdrawing, plays a crucial role in the chemical behavior of these compounds, particularly in reactions involving the hydroxyl group or the formation of carbocation intermediates at the benzylic position.

However, when considering reactions at the benzylic position, such as nucleophilic substitution (SN1) or elimination (E1), the stability of the resulting benzylic carbocation is paramount. Electron-withdrawing groups on the phenyl ring destabilize this carbocation, thereby decreasing the reaction rate. The combined -I effect of the chlorine and fluorine atoms in this compound makes the phenyl ring electron-deficient. This, in turn, would destabilize a carbocation formed at the tertiary carbinol center, making reactions that proceed through an SN1 or E1 mechanism slower compared to analogous compounds with electron-donating groups.

To illustrate the comparative reactivity, we can analyze the electronic effects of different halogen substituents on the phenyl ring of a generic 2-phenylpropan-2-ol structure. The Hammett equation can be used to quantify the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) is a measure of the electronic effect of a substituent in a given position (meta or para). Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups. Although ortho positions are more complex due to steric effects, the electronic trends can still be qualitatively assessed.

| Substituent (X) in 2-(X-phenyl)propan-2-ol | Inductive Effect (-I) | Resonance Effect (+R) | Overall Electronic Effect | Predicted Relative Rate of Carbocation Formation (SN1/E1) |

|---|---|---|---|---|

| H | Neutral | Neutral | Neutral | Reference |

| 4-CH3 | Weakly Donating | Donating (Hyperconjugation) | Electron Donating | Faster |

| 4-F | Strongly Withdrawing | Weakly Donating | Electron Withdrawing | Slower |

| 4-Cl | Strongly Withdrawing | Weakly Donating | Electron Withdrawing | Slower |

| 2-Cl, 6-F | Very Strongly Withdrawing | Weakly Donating | Strongly Electron Withdrawing | Much Slower |

This table provides a qualitative comparison based on established principles of physical organic chemistry. Actual reaction rates would need to be determined experimentally.

The data in the table illustrates that the presence of both a chloro and a fluoro group, particularly in the ortho positions as in this compound, results in a significant electron withdrawal from the phenyl ring. This would lead to a pronounced destabilization of any potential benzylic carbocation, rendering it less reactive in SN1/E1 type reactions compared to unsubstituted 2-phenylpropan-2-ol or analogs with electron-donating groups. The reactivity would also be expected to be lower than that of monosubstituted halogenated analogs due to the cumulative electron-withdrawing effect of two halogen atoms.

Stereoisomerism and Enantioselective Synthesis Strategies for this compound Derivatives

The structure of this compound features a tertiary alcohol in which the carbinol carbon is attached to a methyl group, another methyl group (from the propan-2-ol moiety), and the 2-chloro-6-fluorophenyl group. If the two alkyl groups attached to the carbinol carbon are different, this carbon becomes a stereocenter. For the parent compound, this compound, the carbinol carbon is attached to two identical methyl groups, making it achiral and thus not exhibiting stereoisomerism.

However, derivatives of this compound, where one of the methyl groups is replaced by a different substituent, will possess a chiral center at the benzylic position. For instance, a derivative such as 1-(2-chloro-6-fluorophenyl)-1-phenylethan-1-ol would be chiral. Such chiral tertiary alcohols exist as a pair of enantiomers, which are non-superimposable mirror images of each other. utexas.eduwikipedia.org

The synthesis of enantiomerically pure or enriched chiral tertiary alcohols is a significant challenge in organic chemistry. researchgate.net Several enantioselective synthesis strategies can be employed to obtain specific enantiomers of this compound derivatives. These strategies often involve the asymmetric addition of a nucleophile to a prochiral ketone precursor.

One common approach is the use of a chiral catalyst to control the stereochemical outcome of the reaction. For the synthesis of a chiral derivative of this compound, one could envision the reaction of 2-chloro-6-fluoroacetophenone with an organometallic reagent (e.g., a Grignard reagent or an organolithium reagent) in the presence of a chiral ligand or catalyst. nih.govacs.orgnih.gov

For example, the addition of a methylmagnesium bromide to 2-chloro-6-fluoroacetophenone in the presence of a chiral ligand could yield one enantiomer of this compound in excess.

Another strategy involves the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereoselectivity of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

| Enantioselective Strategy | Description | Potential Application to this compound Derivatives |

|---|---|---|

| Chiral Catalysis | Use of a chiral catalyst (e.g., a metal complex with a chiral ligand) to promote the enantioselective addition of a nucleophile to a prochiral ketone. | Addition of an organometallic reagent to 2-chloro-6-fluoroacetophenone in the presence of a chiral catalyst. |

| Chiral Auxiliary | Temporary attachment of a chiral group to the substrate to direct the stereochemical outcome of a reaction. | A chiral auxiliary could be attached to the ketone precursor to control the facial selectivity of the nucleophilic attack. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers. | A racemic mixture of a chiral derivative could be resolved using a lipase (B570770) to selectively acylate one enantiomer. |

The development of effective enantioselective syntheses for chiral tertiary alcohols is an active area of research, and the choice of strategy would depend on the specific derivative of this compound being targeted and the desired level of enantiomeric purity.

Chemical Applications and Mechanistic Research Involving 2 2 Chloro 6 Fluorophenyl Propan 2 Ol

Environmental Transformation and Fate of 2 2 Chloro 6 Fluorophenyl Propan 2 Ol

Biotic Degradation Mechanisms (e.g., Microbial Metabolism) in Soil and Water Systems

Biotic degradation, primarily driven by microorganisms such as bacteria and fungi, is a major pathway for the breakdown of organic pollutants in soil and water. The biodegradability of 2-(2-Chloro-6-fluorophenyl)propan-2-ol will depend on the ability of microbial enzymes to attack its structure.

The presence of both chlorine and fluorine atoms on the aromatic ring is likely to make the compound recalcitrant to microbial degradation. Halogenated aromatic compounds are often persistent in the environment because the carbon-halogen bond is not easily broken by microbial enzymes. Fluorinated organic compounds, in particular, are known for their high resistance to biodegradation due to the strength of the C-F bond. nih.gov While some specialized microorganisms are capable of dehalogenating chlorinated aromatic compounds, the presence of fluorine can inhibit these enzymatic processes. researchgate.net

The propan-2-ol side chain, in principle, could be a site for microbial attack. Bacteria capable of metabolizing simple alcohols like isopropanol (B130326) are common in the environment. nih.govresearchgate.net However, the bulky and substituted phenyl group may hinder the access of microbial enzymes to the alcohol moiety.

The likely initial steps in the microbial metabolism of this compound, should it occur, could involve oxidation of the alcohol group to a ketone, followed by further degradation. Cleavage of the aromatic ring is generally a difficult step for halogenated compounds and often requires specific enzymatic machinery. The degradation of chlorinated phenols, for instance, has been studied in various bacteria and often involves hydroxylation and subsequent ring cleavage. nih.gov However, the combined presence of chlorine and fluorine in this compound presents a significant challenge for microbial degradation.

Environmental Persistence and Bioaccumulation Potential

Persistence: Based on its chemical structure, this compound is expected to exhibit a degree of environmental persistence. The resistance of the halogenated aromatic ring to both abiotic and biotic degradation suggests that the compound could have a relatively long half-life in soil and water. The persistence of halogenated organic compounds is a significant environmental concern, as it can lead to long-term contamination. nih.govdiva-portal.org

Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the bioaccumulation potential of chemicals in the absence of experimental data. researchgate.netnih.govsfu.canih.gov These models often use Log Kow as a key parameter. Generally, compounds with a Log Kow between 3 and 5 are considered to have a potential for bioaccumulation in aquatic organisms. It is plausible that this compound falls within this range, indicating a potential for bioaccumulation in the fatty tissues of organisms.

| Environmental Process | Predicted Rate/Potential | Justification |

|---|---|---|

| Hydrolysis | Low | Stable tertiary alcohol and strong C-Cl and C-F bonds on the aromatic ring. |

| Photolysis | Moderate | Aromatic ring can absorb UV radiation, potentially leading to direct and indirect photodegradation in surface waters. |

| Biodegradation | Low to Very Low | Presence of chlorine and highly stable fluorine on the aromatic ring likely confers resistance to microbial attack. |

| Persistence | High | Expected low rates of both abiotic and biotic degradation. |

| Bioaccumulation Potential | Moderate | Expected to be a moderately lipophilic compound based on its structure, suggesting a potential to accumulate in organisms. |

Development of Analytical Methodologies for Environmental Monitoring and Detection

Effective environmental monitoring is crucial for understanding the distribution and fate of chemical compounds in the environment. The development of sensitive and specific analytical methods is a prerequisite for such monitoring. For a compound like this compound, which may be present at trace levels in complex environmental matrices such as water, soil, and sediment, advanced analytical techniques are required.

The most common and effective methods for the analysis of halogenated organic compounds in environmental samples involve chromatographic separation followed by selective detection. nih.govepa.govcdc.gov

Sample Preparation: A critical step in the analysis of environmental samples is the extraction and clean-up of the target analyte from the matrix. For water samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques. nih.gov For soil and sediment samples, methods like Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction are typically employed to isolate the compound of interest. energy.gov

Chromatographic Separation and Detection:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. epa.gov Given the likely volatility of this compound, GC-MS would be a suitable method for its quantification. The mass spectrometer provides high selectivity and allows for the unambiguous identification of the compound based on its mass spectrum.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For compounds that are less volatile or thermally labile, LC-MS/MS is the method of choice. nih.gov This technique offers excellent sensitivity and selectivity and is capable of detecting compounds at very low concentrations in complex matrices.

The development of a specific analytical method for this compound would involve optimizing the extraction procedure, selecting the appropriate chromatographic conditions (e.g., column type, temperature program for GC, or mobile phase composition for LC), and fine-tuning the mass spectrometer parameters for sensitive and selective detection. The availability of a pure analytical standard of the compound would be essential for method development and validation.

| Analytical Technique | Applicability | Key Advantages |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Soil, Sediment | High selectivity, structural information from mass spectra, suitable for volatile compounds. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water, Soil, Sediment | High sensitivity and selectivity, suitable for a wide range of polarities and volatilities. |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(2-Chloro-6-fluorophenyl)propan-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation of a phenyl ring followed by introduction of the propan-2-ol group. For example, halogenation of 2-fluorophenyl precursors with chlorine under Friedel-Crafts conditions, followed by Grignard addition of acetone to form the tertiary alcohol. Key parameters include temperature control (0–5°C for halogenation) and stoichiometric ratios (1:1.2 for Cl:phenyl intermediate) to minimize dihalogenation byproducts . Catalysts like FeCl₃ improve regioselectivity for the 2- and 6-positions. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) yields >85% purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR : H NMR (CDCl₃) shows a singlet for the two equivalent methyl groups (δ 1.5 ppm) and splitting patterns for aromatic protons (δ 6.8–7.3 ppm) due to chloro/fluoro substituents.

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 202.6 [M+H]⁺.

- X-ray Crystallography : Resolves steric effects from the bulky propan-2-ol group and dihedral angles between substituents .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound in substitution vs. oxidation reactions?

- Methodological Answer : The chloro group undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., NH₃, NaOH) at elevated temperatures (80–100°C), while the fluoro group remains inert due to its strong C-F bond. Oxidation with KMnO₄ in acidic conditions converts the propan-2-ol group to a ketone, but competing epoxidation may occur if double bonds are present in derivatives. DFT calculations (B3LYP/6-31G*) reveal electron-withdrawing effects of fluorine stabilize transition states in SNAr .

Q. How do substituent positions (e.g., chloro vs. fluoro) impact biological activity in structurally related compounds?

- Methodological Answer : Comparative studies using analogs (Table 1) show:

| Compound | Substituents | IC₅₀ (μM) for Enzyme X |

|---|---|---|

| 2-(2-Cl-6-F-phenyl)propan-2-ol | Cl (2), F (6) | 12.3 ± 1.2 |

| 2-(4-Cl-2-F-phenyl)propan-2-ol | Cl (4), F (2) | 28.7 ± 3.1 |

| 2-(2,6-F₂-phenyl)propan-2-ol | F (2,6) | >100 (inactive) |

| The 2-chloro-6-fluoro configuration maximizes hydrophobic interactions and halogen bonding in enzyme active sites, as validated by molecular docking (AutoDock Vina) . |

Q. What experimental strategies resolve contradictions in reported biological data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies may arise from assay conditions. For example:

- In vitro antimicrobial assays (MIC = 8 μg/mL against S. aureus) use nutrient-rich media, which may mask cytotoxicity.

- In vivo models (rodent studies) show hepatotoxicity at 50 mg/kg due to metabolite accumulation.

Solutions: - Perform parallel assays with propidium iodide staining to differentiate bactericidal vs. cytotoxic effects.

- Use metabolomic profiling (LC-MS) to identify reactive intermediates like quinone methides formed via oxidation .

Data-Driven Research Challenges

Q. How can computational models predict the environmental persistence or toxicity of this compound?

- Methodological Answer : Apply QSAR models (e.g., EPI Suite):

- Biodegradation probability: <20% (persistent in soil/water).

- Ecotoxicity: LC₅₀ for Daphnia magna = 1.2 mg/L (high risk).

Validate with microcosm studies tracking degradation pathways (e.g., photolysis vs. microbial action) .

Q. What strategies optimize enantioselective synthesis for chiral derivatives of this compound?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during propan-2-ol group formation. Alternatively, asymmetric catalysis with BINAP-Ru complexes achieves >90% ee in hydrogenation of ketone precursors. Monitor enantiopurity via chiral HPLC (Chiralpak AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。